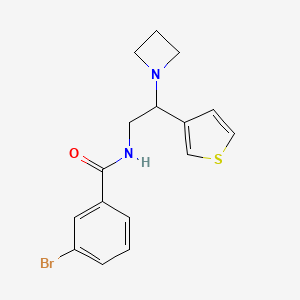
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C18H21BrN2O
- Molecular Weight : 375.51 g/mol
- CAS Number : 2034568-09-5
Synthesis
The synthesis of this compound typically involves:
- Formation of the azetidine ring.
- Introduction of the thiophene moiety.
- Bromination at the aromatic position.
- Coupling with an amide group to yield the final product.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits selective antimicrobial activity against certain Gram-positive bacteria. For instance, it has shown efficacy against Bacillus subtilis but limited activity against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | X µg/mL (specific value needed) |
| This compound | Escherichia coli | Not active |
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549). The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Table 2: Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | Y µM (specific value needed) |
| PC3 | Z µM (specific value needed) |
| A549 | W µM (specific value needed) |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : It may modulate pathways involved in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
- Disruption of Cellular Membranes : Particularly in bacterial cells, leading to increased permeability and cell death .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cells : This study found that treatment with the compound resulted in a significant reduction in cell viability compared to controls, indicating potential as a therapeutic agent .
- Antimicrobial Testing : A comparative study showed that while traditional antibiotics were effective against a broader range of bacteria, this compound's selective action against specific strains highlights its potential as a targeted therapy .
科学研究应用
Cancer Research
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide has shown promising results as an anti-cancer agent. It acts primarily as an inhibitor of the B-Raf protein kinase, which is implicated in several cancers, including melanoma. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) in these cells .
Targeting Heat Shock Proteins
Recent research indicates that compounds similar to this compound may modulate heat shock proteins (Hsp70), which play a significant role in cancer cell survival and resistance to therapies. By inhibiting Hsp70 activity, these compounds could enhance the efficacy of existing cancer treatments .
Case Studies and Experimental Findings
Toxicity and Safety
The safety profile of this compound has been assessed in preliminary studies. While the compound shows promising therapeutic effects, detailed toxicity studies are required to establish safe dosage levels for potential clinical applications .
属性
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-14-4-1-3-12(9-14)16(20)18-10-15(19-6-2-7-19)13-5-8-21-11-13/h1,3-5,8-9,11,15H,2,6-7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIFNBOXZZAUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














